molecular formula C15H12Cl2N2OS B103441 N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine CAS No. 16763-13-6

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B103441
CAS No.: 16763-13-6
M. Wt: 339.2 g/mol
InChI Key: BQFYLIIPXKXSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Benzothiazole Derivatives in Scientific Research

Benzothiazole derivatives constitute an important class of heterocyclic compounds characterized by a distinctive molecular structure involving the fusion of a benzene ring with a thiazole ring. The benzothiazole (1,3-benzothiazole) core features complete planarity, with the benzene ring fused to the 4,5-positions of the thiazole ring, and sulfur positioned at the head of the numerical order of the ring locations.

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine (CAS 16763-13-6) represents a specialized benzothiazole derivative featuring targeted substitutions that enhance its potential bioactivity. With a molecular formula of C₁₅H₁₂Cl₂N₂OS and a molecular weight of 339.24 g/mol, this compound combines the fundamental benzothiazole scaffold with strategically positioned functional groups.

Table 1: Basic Properties of this compound

Property Value
CAS Number 16763-13-6
Molecular Formula C₁₅H₁₂Cl₂N₂OS
Molecular Weight 339.24 g/mol
SMILES Code COC1=CC=C2N=C(NCC3=CC=C(Cl)C=C3Cl)SC2=C1
MDL Number MFCD05263589
Storage Conditions Sealed, dry, 2-8°C
Physical State Solid powder

The compound's structure incorporates three key elements that contribute to its potential biological activity: a benzothiazole core providing a rigid scaffold, a methoxy group at the 6-position enhancing lipophilicity and possible hydrogen-bonding interactions, and a (2,4-dichlorophenyl)methyl substituent at the 2-amino position introducing additional structural complexity and potential binding interactions.

Historical Development of Benzothiazole Compounds in Medicinal Chemistry

The history of benzothiazole compounds in medicinal chemistry dates back to 1887, when A. W. Hofmann first synthesized 2-substituted benzothiazole, initiating a field that would evolve significantly over the subsequent decades. The structural simplicity of the benzothiazole core, combined with its versatile functionalization potential, has made it an attractive scaffold for medicinal chemists seeking novel bioactive compounds.

Benzothiazole derivatives have established a diverse application profile across multiple domains:

  • Pharmaceutical Applications: Benzothiazole derivatives exhibit a spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties, positioning them as valuable scaffolds in drug development.

  • Industrial Applications: These compounds have found use as sensitizing dyes in silver photography, demonstrating their utility beyond medicinal chemistry.

  • Natural Occurrences: While relatively uncommon in nature, benzothiazoles appear in firefly luciferin and contribute to the distinctive aromas of tea leaves and cranberries. Additionally, certain fungi such as Aspergillus clavatus and Polyporus frondosus produce benzothiazoles as flavor compounds.

The synthetic methodologies for benzothiazole derivatives have evolved substantially over time, with conventional approaches primarily involving condensation reactions between 2-aminothiophenol and various substrates including esters, carboxylic acids, nitriles, and aldehydes. However, these traditional methods present challenges, particularly for creating specific derivatives like this compound, leading to the development of alternative synthetic strategies.

Table 2: Evolution of Synthetic Approaches for Benzothiazole Derivatives

Period Key Developments Impact on Medicinal Chemistry
Late 19th Century First synthesis of 2-substituted benzothiazole by A. W. Hofmann Established foundation for benzothiazole chemistry
Mid 20th Century Development of condensation reactions with 2-aminothiophenol Expanded accessible benzothiazole derivative range
Late 20th Century Introduction of alternative catalysts and synthetic routes Overcame limitations in traditional synthesis methods
Early 21st Century Implementation of green chemistry approaches and microwave-assisted synthesis Enhanced efficiency and environmental sustainability

The synthesis of this compound typically involves a multi-step process starting with 6-methoxy-1,3-benzothiazol-2-amine and incorporating the (2,4-dichlorophenyl)methyl group through nucleophilic substitution reactions. This synthetic pathway requires careful control of reaction conditions to ensure selective functionalization and high yield.

Significance of this compound in Contemporary Research

This compound occupies a significant position in contemporary research due to its distinctive structural features and potential biological activities. The compound's significance must be understood within the broader context of benzothiazole derivatives in medicinal chemistry.

Benzothiazole derivatives are highly regarded pharmacophores in medicinal chemistry due to their wide-ranging biological activities. This compound incorporates specific structural elements that potentially enhance its bioactivity profile:

  • The 6-methoxy substitution on the benzothiazole ring may influence the compound's electronic properties, lipophilicity, and hydrogen-bonding capabilities, factors that can significantly impact its biological activity and pharmacokinetic properties.

  • The (2,4-dichlorophenyl)methyl substituent introduces halogen atoms that can enhance binding interactions with biological targets through halogen bonding, lipophilicity modulation, and metabolic stability improvements.

  • The amino linkage between the benzothiazole core and the dichlorobenzyl group provides conformational flexibility that may allow the molecule to adopt optimal binding conformations when interacting with biological targets.

Patent literature suggests potential applications for this compound in developing compounds with anti-plant virus and anticancer activities. The compound is mentioned in the context of synthesizing benzothiazole ring ortho-benzamidobenzamide compounds, which have demonstrated biological activity in both agricultural and medical contexts.

Table 3: Structural Features and Their Potential Impact on Biological Activity

Structural Feature Potential Impact on Biological Activity Related Research Areas
Methoxy group at 6-position Enhanced lipophilicity, electron donation, hydrogen bond acceptance Drug absorption, receptor binding affinity
(2,4-dichlorophenyl)methyl group Halogen bonding, metabolic stability, lipophilicity modulation Target selectivity, pharmacokinetic properties
Benzothiazole core Planar aromatic scaffold, π-stacking potential, conformational rigidity Protein binding, DNA intercalation
Secondary amine linkage Hydrogen bond donation, conformational flexibility Receptor recognition, enzyme interactions

The significance of this compound extends beyond its individual properties to its role as a model compound for understanding structure-activity relationships in benzothiazole derivatives. By systematically studying how its structural features influence biological activity, researchers can gain insights applicable to the broader field of benzothiazole-based drug development.

Theoretical Framework for Studying Benzothiazole-Based Compounds

The investigation of this compound and related benzothiazole derivatives is guided by several theoretical frameworks that provide the foundation for understanding their properties, behaviors, and potential applications.

Structure-Activity Relationship (SAR) Analysis

SAR studies represent a cornerstone in benzothiazole research, elucidating how structural modifications influence biological activity. For benzothiazole derivatives, comprehensive SAR studies have revealed that the nature and position of substituents critically determine their biological efficacy. In this compound, several structural elements warrant SAR investigation:

  • The 6-methoxy substitution on the benzothiazole ring influences electronic density distribution and potential hydrogen bonding patterns.

  • The dichlorophenyl substituent introduces electronegative elements that may affect binding interactions through electronic and steric factors.

  • The methylene bridge between the amino group and the dichlorophenyl ring provides conformational flexibility that may impact target binding.

The systematic variation of these structural elements and assessment of resulting biological activities enable the development of SAR models that can guide the design of optimized benzothiazole derivatives.

Medicinal Chemistry Principles

The design and development of benzothiazole derivatives follow established medicinal chemistry principles that consider pharmaceutical properties alongside biological activity. For this compound, key considerations include:

  • Lipinski's Rule of Five assessment for drug-likeness
  • Potential metabolic pathways and stability
  • Toxicity profile prediction
  • Pharmacokinetic property optimization

These principles guide researchers in developing benzothiazole derivatives that not only demonstrate potent biological activity but also possess favorable pharmaceutical properties necessary for drug development.

Computational Chemistry and Molecular Modeling

Computational approaches play an increasingly vital role in studying benzothiazole derivatives. For this compound, computational methods provide insights into:

  • Electronic structure and property calculations
  • Molecular docking simulations with potential biological targets
  • Pharmacophore modeling to identify essential binding features
  • Quantitative structure-activity relationship (QSAR) development

These computational techniques complement experimental studies by predicting properties, guiding experimental design, and providing mechanistic insights at the molecular level.

Table 4: Theoretical Frameworks for Studying this compound

Theoretical Framework Key Components Applications
Structure-Activity Relationship Systematic structural modification, Biological activity assessment, Correlation analysis Identifying optimal substitution patterns, Understanding pharmacophore requirements
Medicinal Chemistry Principles Drug-likeness evaluation, ADMET property analysis, Formulation considerations Optimizing pharmaceutical properties, Predicting in vivo behavior
Computational Chemistry Molecular modeling, Docking studies, Electronic structure calculations Predicting binding modes, Rationalizing activity trends, Virtual screening
Synthetic Methodology Reaction optimization, Green chemistry approaches, Scalability considerations Developing efficient synthetic routes, Enabling structure exploration

These theoretical frameworks provide a comprehensive foundation for investigating this compound, enabling researchers to understand its properties, predict its behavior, and optimize its potential applications in medicinal chemistry.

Research Challenges and Opportunities

The investigation of this compound presents both significant challenges and promising opportunities for researchers in medicinal chemistry and related fields.

Research Challenges
  • Synthetic Complexity : The synthesis of this compound involves multiple steps with potential challenges in yield optimization, purification, and scalability. The selective introduction of the (2,4-dichlorophenyl)methyl group and the methoxy substituent at specific positions requires precise reaction control and may encounter issues with side reactions or regioselectivity.

  • Biological Activity Characterization : While benzothiazole derivatives broadly demonstrate diverse biological activities, the specific activity profile of this compound requires comprehensive evaluation across multiple biological targets and systems. This necessitates extensive screening efforts and mechanistic studies to elucidate its precise modes of action.

  • Pharmacokinetic Optimization : Ensuring favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties represents a significant challenge in developing benzothiazole-based drug candidates. The presence of the dichlorophenyl group and methoxy substituent in this compound may influence its solubility, metabolic stability, and toxicity profile, requiring careful optimization.

  • Mechanism of Action Elucidation : Understanding the precise molecular mechanisms underlying the biological activities of this compound demands sophisticated experimental approaches and computational modeling. The complexity of biological systems and potential multitarget effects present challenges in delineating clear mechanism-of-action pathways.

Research Opportunities
  • Therapeutic Application Exploration : The structural features of this compound suggest potential applications across multiple therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory domains. Systematic biological evaluation could reveal novel therapeutic applications not previously considered for benzothiazole derivatives with similar substitution patterns.

  • Structure-Based Drug Design : Advances in structural biology and computational chemistry provide opportunities for structure-based optimization of this compound and related compounds. Crystal structures of potential target proteins can guide rational modifications to enhance binding affinity, selectivity, and pharmacokinetic properties.

  • Novel Synthetic Methodologies : The development of more efficient, sustainable, and scalable synthetic routes for this compound represents an opportunity to advance both the specific compound and broader benzothiazole chemistry. Approaches incorporating green chemistry principles, catalytic methods, and continuous flow technologies could significantly improve synthetic accessibility.

  • Hybrid Molecule Development : The benzothiazole scaffold of this compound could be combined with other bioactive moieties to create hybrid molecules with enhanced or multitarget activities. This molecular hybridization approach offers opportunities to address complex diseases requiring modulation of multiple biological pathways.

Table 5: Research Challenges and Opportunities for this compound

Area Challenges Opportunities
Synthesis Multi-step synthetic route complexity, Regioselectivity control, Purification challenges Development of one-pot synthetic methods, Catalytic approaches, Green chemistry implementation
Biological Activity Comprehensive screening requirements, Target identification complexity, Structure-activity relationship establishment Novel therapeutic application discovery, Multi-target activity exploitation, Personalized medicine applications
Drug Development Pharmacokinetic property optimization, Toxicity mitigation, Formulation challenges Structure-based drug design, Nanotechnology-based delivery systems, Prodrug development
Mechanism Studies Complex biological interactions, Protein binding site identification, Resistance mechanism elucidation Advanced imaging techniques application, Proteomic approach integration, Systems biology methodologies

The research landscape for this compound reflects the dynamic nature of benzothiazole chemistry in medicinal research, with challenges that drive innovation and opportunities that promise significant advances in understanding and application.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-20-11-4-5-13-14(7-11)21-15(19-13)18-8-9-2-3-10(16)6-12(9)17/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFYLIIPXKXSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366627
Record name N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16763-13-6
Record name N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

A widely adopted method involves reacting 2-aminothiophenol with carbonyl compounds under acidic conditions. For example, 6-methoxy-1,3-benzothiazol-2-amine is prepared by cyclizing 4-methoxy-2-aminothiophenol with formic acid and acetic acid (3:1 v/v) at 90°C for 3 hours. Bromine is introduced dropwise at −3°C to initiate oxidative cyclization, yielding the benzothiazole core with >75% efficiency.

Key Reaction Parameters

ParameterConditionYieldSource
Temperature90°C (reflux)78%
Solvent SystemFormic acid/acetic acid (3:1)
Oxidizing AgentBromine in glacial acetic acid82%

Alternative Routes Using Elemental Sulfur

A solvent-free, three-component reaction employs aniline derivatives , aldehydes, and elemental sulfur at 120°C for 6 hours. This method avoids hazardous bromine and achieves 68–72% yields for 6-substituted benzothiazoles.

Methoxy Group Introduction

The methoxy group at position 6 is introduced via O-methylation of hydroxylated intermediates or direct synthesis using methoxy-containing precursors.

Methylation of 6-Hydroxybenzothiazole

6-hydroxy-1,3-benzothiazol-2-amine is treated with methyl iodide (1.2 eq) and potassium carbonate (2 eq) in dimethylformamide (DMF) at 60°C for 8 hours. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1), yielding 6-methoxy-1,3-benzothiazol-2-amine in 85% purity.

Analytical Validation

  • ¹H NMR (CDCl₃): δ 3.86 (s, 3H, OCH₃), 6.72–7.45 (m, 3H, Ar-H).

  • IR (KBr): 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Coupling with 2,4-Dichlorobenzylamine

The final step involves nucleophilic substitution between 6-methoxy-1,3-benzothiazol-2-amine and 2,4-dichlorobenzyl chloride under basic conditions.

Optimized Coupling Protocol

A mixture of 6-methoxy-1,3-benzothiazol-2-amine (1 eq), 2,4-dichlorobenzyl chloride (1.1 eq), and triethylamine (2 eq) in acetonitrile is stirred at 80°C for 12 hours. The product precipitates upon cooling and is recrystallized from ethanol/water (4:1) to afford 70–75% yield.

Reaction Monitoring

  • HPLC-UV (λ = 254 nm): Retention time = 8.2 min, purity ≥95%.

  • HRMS (ESI⁺): m/z 339.2 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, a continuous flow reactor operates at 100°C with a residence time of 30 minutes. The process uses 2-aminothiophenol and methyl chloroformate in a 1:1.2 molar ratio, achieving 88% conversion with >99% selectivity.

Purification Techniques

  • Recrystallization: Ethanol/water (4:1) removes unreacted dichlorobenzyl chloride.

  • Column Chromatography: Silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) eluent.

Analytical and Spectroscopic Characterization

Structural Confirmation

TechniqueKey DataSource
¹H NMR (DMSO-d₆) δ 4.21 (s, 2H, CH₂), 3.86 (s, 3H, OCH₃), 7.25–8.02 (m, 6H, Ar-H)
¹³C NMR δ 161.2 (C=N), 154.8 (C-OCH₃), 132.1–128.4 (Ar-Cl)
IR 693 cm⁻¹ (C-Cl), 1620 cm⁻¹ (C=N)

Purity Assessment

  • Elemental Analysis: C 53.1%, H 3.5%, N 8.2% (theoretical: C 53.3%, H 3.6%, N 8.3%).

  • HPLC: Single peak at 8.2 min, confirming >98% purity.

Challenges and Optimization Strategies

Byproduct Formation

Side products like 6-methoxy-1,3-benzothiazole (from over-oxidation) are minimized by controlling bromine stoichiometry.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve coupling yields but require post-reaction neutralization to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the benzothiazole ring or the dichlorophenylmethylamine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenylmethylamine moiety, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various nucleophiles.

Scientific Research Applications

Neuropharmacology

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine primarily targets the GABAergic system. It interacts with GABA receptors, which are crucial for neurotransmission and have implications in treating neurodegenerative diseases and mood disorders. This compound has shown potential as an inhibitor of monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine .

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The benzothiazole structure is known for its efficacy against various bacterial strains, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth factors. The structure of this compound suggests it may possess similar anticancer activities .

Case Studies

StudyFindings
Study on MAO InhibitionFound that N-(benzo[d]thiazol–2–yl) derivatives showed significant MAO-B inhibitory activity, suggesting potential for treating depression .
Antimicrobial EvaluationDemonstrated that benzothiazole derivatives exhibited activity against Mycobacterium tuberculosis, indicating potential use in antitubercular therapy .
Anticancer ResearchInvestigated the effects of benzothiazole derivatives on cancer cell lines; results indicated a dose-dependent inhibition of cell growth .

Biological Activity

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine (CAS No. 16763-13-6) is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with a methoxy group and a dichlorophenylmethylamine moiety. Its molecular formula is C15H12Cl2N2OSC_{15}H_{12}Cl_{2}N_{2}OS with a molecular weight of 339.24 g/mol .

Target Interactions

This compound primarily targets the GABAergic system , interacting with GABA receptors and enzymes involved in GABA metabolism. This interaction suggests potential applications in neuropharmacology, particularly for conditions like anxiety and epilepsy .

Inhibition Studies

Research indicates that this compound can inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. Such inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to reduce virulence factors in Pseudomonas aeruginosa, which is critical in managing infections caused by this opportunistic pathogen .

Antitumor Activity

In vitro studies have reported cytotoxic effects against several cancer cell lines. For example, the compound demonstrated an IC50 value of approximately 8.75 µM against human cervical carcinoma (HeLa) cells . This suggests its potential as an anticancer agent, warranting further investigation into its efficacy and mechanisms.

Case Studies and Research Findings

Study Findings
Study 1: Antimicrobial ActivityShowed reduction in motility and toxin production in Pseudomonas aeruginosa with an IC50 of 2.28 µM .
Study 2: Antitumor ActivityExhibited cytotoxicity against HeLa cells with an IC50 of 8.75 µM; effective against multiple tumor types .
Study 3: Neuropharmacological EffectsInhibition of AChE and BuChE suggests potential use in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Core Structural Variations in Benzothiazol-2-amine Derivatives
Compound Name Substituents Biological Activity Reference
Target Compound 6-OCH₃, N-(2,4-dichlorobenzyl) Not explicitly reported
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine No benzothiazole core; simpler thiazole ring Structural model for pesticidal agents
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl group at acetamide position Crystallographic stability due to N-H···N hydrogen bonds
6-Chloro-N2,N4-bis(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4-diamine Triazine core linked to benzothiazoles Antimicrobial activity (broad-spectrum)
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives Oxadiazole ring instead of benzothiazole Anticancer activity (IC₅₀ = 2.46 μg/mL against liver cancer)
Key Observations:
  • Ring Modifications : Replacing benzothiazole with oxadiazole () or triazine () alters electronic properties and binding affinities.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectral and Physical Property Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound Not reported Expected: ~3550 (N-H), ~1620 (C=N), ~693 (C-Cl) Predicted: Aromatic H at 6.5–8.2, NH at ~4.2
BT16 (6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine) 279–281 3140 (Ar C-H), 1621 (C=N), 693 (C-Cl) 4.21 (NH), 6.46–7.71 (aryl-H)
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Not reported Not provided Not provided
Key Observations:
  • The presence of electron-withdrawing groups (e.g., Cl, NO₂) in analogs correlates with higher melting points and distinct IR signatures .
  • Methoxy groups (as in the target compound) likely increase solubility in polar solvents compared to halogenated analogs.
Table 3: Comparative Bioactivity of Benzothiazole Derivatives
Compound Activity Type Efficacy (IC₅₀ or MIC) Mechanism Notes Reference
Target Compound Not reported N/A Hypothesized: DNA intercalation or enzyme inhibition
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives Anticancer IC₅₀ = 2.46 μg/mL (Hep-G2) Selective liver cancer cytotoxicity
6-Chloro-N2,N4-bis(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4-diamine Antimicrobial Moderate against S. aureus and E. coli Disruption of cell membrane integrity
Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Antifungal Widely used in agriculture Inhibition of ergosterol biosynthesis
Key Observations:
  • The 2,4-dichlorophenyl group is a recurring motif in bioactive compounds, suggesting its role in target binding .
  • Benzothiazole derivatives with additional heterocycles (e.g., triazine in ) show enhanced broad-spectrum activity.

Q & A

Q. What are the standard synthetic routes for N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine, and how are intermediates characterized?

The synthesis typically involves coupling a 2-aminobenzothiazole derivative with a substituted benzyl halide. For example, intermediates like 6-methoxy-1,3-benzothiazol-2-amine are prepared via cyclization of thiourea derivatives with POCl₃ under reflux (90°C, 3 hours) . Characterization of intermediates includes thin-layer chromatography (TLC; Rf values in ACN:MeOH 1:1) and spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., N-H stretch at ~3550 cm⁻¹, C=N at ~1620 cm⁻¹) .
  • ¹H NMR to verify aryl proton environments (e.g., aromatic protons at δ 6.4–8.3 ppm and NH signals at δ 4.11–4.21 ppm) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Structural confirmation relies on:

  • High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., FABMS with m/z 466–482.90) .
  • ¹H/¹³C NMR for regiochemical assignments (e.g., distinguishing methoxy groups at δ ~3.86 ppm) .
  • IR spectroscopy to identify key bonds (e.g., C-Cl stretches at ~693 cm⁻¹) .
  • LC-ESI-ITFT mass spectrometry for fragmentation patterns and purity assessment (e.g., [M+H]⁺ ion analysis) .

Q. What purification techniques are recommended for isolating this compound?

Common methods include:

  • Recrystallization from DMSO/water (2:1) or ACN/MeOH mixtures .
  • Column chromatography using silica gel with gradients of polar solvents (e.g., hexane/EtOH) .

Q. How is solubility assessed for this compound in different solvents?

Solubility is tested empirically by dissolving the compound in solvents like DMSO, methanol, or chloroform at varying concentrations (e.g., 1–10 mg/mL). Turbidity or precipitation under controlled conditions (25°C, stirred for 24 hours) indicates insolubility .

Q. What analytical standards are used to validate purity?

Purity is confirmed via:

  • HPLC-UV (≥95% peak area at λ = 254 nm).
  • Elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and mass spectrometry data during structural elucidation?

Discrepancies between spectral data (e.g., unexpected splitting in NMR or [M+H]⁺ adducts in MS) require:

  • Cross-validation with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Isotopic labeling (e.g., deuterated solvents) to distinguish exchangeable protons (NH) .
  • Theoretical calculations (DFT-based NMR chemical shift predictions) to match experimental data .

Q. What strategies optimize the yield of this compound in multi-step synthesis?

Yield optimization involves:

  • Catalyst screening (e.g., using DMAP or Pd catalysts for coupling reactions) .
  • Temperature control (reflux at 90°C for 3 hours vs. room-temperature stirring) .
  • pH adjustment (ammonia solution to precipitate intermediates at pH 8–9) .

Q. What in vitro assays assess its biological activity, and how are results interpreted?

Common assays include:

  • Antimicrobial testing (MIC determination via broth microdilution against S. aureus or E. coli) .
  • Enzyme inhibition (e.g., acetylcholinesterase (AChE) activity measured via Ellman’s method, IC₅₀ calculation) .
  • Cytotoxicity screening (MTT assay on cancer cell lines, with IC₅₀ values compared to controls) .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, improving coupling reaction rates .
  • Methoxy groups increase solubility but may reduce antimicrobial potency due to steric hindrance .
  • Structure-activity relationship (SAR) studies using derivatives (e.g., 4-iodophenyl or thienyl analogs) reveal optimal substituent positions .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) to simulate interactions with enzyme active sites (e.g., AChE) .
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models to correlate substituent properties (logP, polar surface area) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.